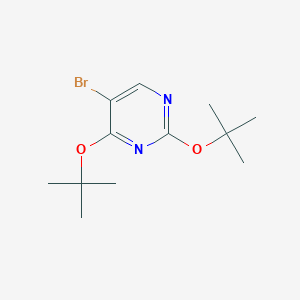

5-Bromo-2,4-di-tert-butoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWUVEDTRZARNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1Br)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355988 | |

| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-61-5 | |

| Record name | 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,4-di-tert-butoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data, this guide combines reported information with computed properties and theoretical synthetic pathways to serve as a valuable resource.

Core Chemical Properties

This compound, with the CAS number 19752-61-5, is a substituted pyrimidine ring bearing a bromine atom and two tert-butoxy groups.[1][2][3] These functional groups impart specific reactivity and physical properties to the molecule, making it a potentially useful building block in the synthesis of more complex chemical entities.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ | PubChem[4] |

| Molecular Weight | 303.20 g/mol | PubChem[4] |

| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | PubChem[4] |

| CAS Number | 19752-61-5 | P&S Chemicals[6] |

| Physical State | Solid or liquid | Sigma-Aldrich[3] |

| Purity | ≥ 95% | Sigma-Aldrich[3] |

| XLogP3 | 3.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

Note: The XLogP3 value suggests that the compound is relatively lipophilic. The physical state being listed as "solid or liquid" by a commercial supplier indicates its melting point may be near ambient temperature.[3]

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available at this time. However, based on its chemical structure, the following spectral features can be anticipated:

-

¹H NMR: A singlet in the aromatic region for the C6-proton of the pyrimidine ring. Two singlets in the aliphatic region corresponding to the protons of the two non-equivalent tert-butoxy groups.

-

¹³C NMR: Resonances for the six distinct carbon atoms of the pyrimidine ring, with those bonded to oxygen and nitrogen appearing at lower field. Signals for the quaternary and methyl carbons of the tert-butyl groups would be expected in the aliphatic region.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on general methods for the preparation of substituted pyrimidines. A common precursor for such compounds is 5-bromouracil or 5-bromo-2,4-dichloropyrimidine.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 5-bromo-2,4-dichloropyrimidine. This approach involves the nucleophilic substitution of the chlorine atoms with tert-butoxide.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19752-61-5 Cas No. | 5-Bromo-2,4-di-(tert-butoxy)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine

CAS Number: 19752-61-5

This technical guide provides a comprehensive overview of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications in the development of therapeutic agents, particularly kinase inhibitors.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₁₂H₁₉BrN₂O₂.[1][2] The presence of the bromine atom and the two bulky tert-butoxy groups at positions 2 and 4 of the pyrimidine ring are pivotal to its chemical reactivity and utility in organic synthesis.[1] The tert-butoxy groups can serve as protecting groups that can be removed under acidic conditions to reveal the corresponding hydroxyl groups, while the bromo substituent provides a reactive site for various cross-coupling reactions.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 19752-61-5 |

| Molecular Formula | C₁₂H₁₉BrN₂O₂[1][2] |

| Molecular Weight | 303.20 g/mol [1][2] |

| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine[2] |

| XLogP3 | 3.5[2] |

| Topological Polar Surface Area | 44.2 Ų[2] |

| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from a more readily available brominated pyrimidine precursor, such as 5-bromo-2,4-dichloropyrimidine. The chloro-substituents are then displaced by tert-butoxy groups via a nucleophilic aromatic substitution reaction.

Illustrative Synthetic Pathway

A plausible synthetic route involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium tert-butoxide.

References

An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-di-tert-butoxypyrimidine, a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and a generalized synthesis protocol based on related compounds.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named according to IUPAC nomenclature. It is also identified by various synonyms and database registry numbers, which are crucial for cross-referencing in research and procurement.

The formal IUPAC name for this compound is 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine .[1][2]

Synonyms:

-

5-bromo-2,4-ditert-butoxypyrimidine[2]

-

5-bromo-2,4-ditert-butoxy-pyrimidine[2]

-

MLS000066854[2]

-

SMR000073323[2]

-

ZINC00334065[2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ | PubChem[1] |

| Molecular Weight | 303.20 g/mol | PubChem[1] |

| CAS Number | 19752-61-5 | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 302.06299 Da | PubChem[1] |

| Monoisotopic Mass | 302.06299 Da | PubChem[1] |

| Topological Polar Surface Area | 44.2 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

Synthesis Methodology

A plausible, though not explicitly documented, synthetic pathway is the reaction of 5-bromo-2,4-dichloropyrimidine with potassium tert-butoxide. This type of reaction is a common method for introducing alkoxy groups onto a pyrimidine ring.

General Experimental Protocol (Hypothesized):

-

Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane, potassium tert-butoxide (a slight excess of 2 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

The following diagram illustrates the logical workflow for this hypothesized synthesis.

Caption: Hypothesized synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The surveyed scientific literature does not contain specific studies on the biological activity or the mechanism of action of this compound. However, the broader class of bromo-pyrimidine derivatives has been investigated for various therapeutic applications.

Notably, various bromo-pyrimidine analogues have been designed and evaluated as potential tyrosine kinase inhibitors for anticancer therapy.[3] For instance, certain derivatives have shown potent activity against the Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[3] Other studies have explored 5-substituted O4-alkylpyrimidines as CDK2 inhibitors, which could have applications in cell cycle regulation and cancer treatment.

It is important to emphasize that these findings relate to the broader class of bromo-pyrimidines, and the specific biological effects of this compound remain to be elucidated through dedicated experimental studies. As such, there is no established signaling pathway or experimental workflow involving this specific compound to be visualized at this time. Researchers are encouraged to investigate the potential biological activities of this compound, given the demonstrated potential of the bromo-pyrimidine scaffold.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key intermediate in the development of various pharmacologically active molecules. This document outlines a plausible synthetic pathway, detailed experimental protocols for key transformations, and the expected analytical data for the characterization of the final compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2]

| Property | Value |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ |

| Molecular Weight | 303.20 g/mol |

| CAS Number | 19752-61-5 |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents |

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from readily available uracil. The pathway involves an initial bromination, followed by chlorination to an activated intermediate, and finally, a nucleophilic substitution with a tert-butoxide source.

References

Spectroscopic Profile of 5-Bromo-2,4-di-tert-butoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Bromo-2,4-di-tert-butoxypyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from analogous structures and foundational spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar chemical entities.

Predicted Spectral Data

The following sections and tables summarize the anticipated spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the aromatic proton on the pyrimidine ring and the protons of the two tert-butyl groups.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.4 - 8.6 | Singlet | 1H | C6-H (Pyrimidine ring) |

| ~ 1.6 - 1.7 | Singlet | 18H | 2 x -O-C(CH₃)₃ |

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the different carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 165 - 170 | C2/C4 | Carbons attached to two heteroatoms (N and O) are significantly deshielded. |

| ~ 160 - 165 | C2/C4 | |

| ~ 155 - 158 | C6 | Aromatic carbon attached to a proton. |

| ~ 105 - 110 | C5 | Carbon bearing the bromine atom. |

| ~ 85 - 90 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 28 - 30 | -O-C(CH₃ )₃ | Methyl carbons of the tert-butyl groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2950 | C-H stretch | Aliphatic (tert-butyl) |

| 1580 - 1550 | C=N stretch | Pyrimidine ring |

| 1480 - 1450 | C=C stretch | Pyrimidine ring |

| 1390 - 1365 | C-H bend | tert-butyl (characteristic doublet) |

| 1250 - 1200 | C-O stretch | Aryl-O-Alkyl ether |

| ~ 600 | C-Br stretch | Bromo-aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

| m/z Value | Assignment | Notes |

| ~ 302 / 304 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in two peaks of nearly equal intensity separated by 2 m/z units.[1][2][3] |

| ~ 246 / 248 | [M - C₄H₈]⁺ | Loss of isobutylene from a tert-butoxy group. |

| ~ 190 / 192 | [M - 2(C₄H₈)]⁺ | Loss of two molecules of isobutylene. |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often a prominent peak). |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[4]

-

Mix the sample using a vortex or sonication until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Securely cap and label the NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Reference: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

-

Spectrometer: Same instrument as ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Pulse Angle: 30-45°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Reference: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean and free of contaminants by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

Data Acquisition (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively volatile and thermally stable compounds.

-

Inlet System: A gas chromatograph (GC-MS) or a direct insertion probe can be used to introduce the sample.

-

Electron Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 50-500.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Method: ESI is a soft ionization technique suitable for a wider range of compounds.[4]

-

Inlet System: The sample solution is introduced via direct infusion or through a liquid chromatograph (LC-MS).

-

Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, TOF, or Orbitrap.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine: Solubility, Stability, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 5-Bromo-2,4-di-tert-butoxypyrimidine. It also details its application as a key intermediate in organic synthesis, particularly in the development of complex molecules for the pharmaceutical industry. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry. Its structural features, including the reactive bromine atom and the bulky tert-butoxy protecting groups, allow for selective functionalization in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 19752-61-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ | [1][3][4] |

| Molecular Weight | 303.20 g/mol | [1][4] |

| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | [3][4] |

| Physical Form | Solid or liquid | |

| Purity | ≥98% (typical) | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Solubility Profile

| Solvent | Predicted Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Dichloromethane (DCM) | > 50 |

| Tetrahydrofuran (THF) | > 50 |

| Ethyl Acetate | > 30 |

| Methanol | < 10 |

| Ethanol | < 10 |

| Water | < 0.1 |

Experimental Protocol for Solubility Determination

Objective: To determine the kinetic and thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DCM, THF, Ethyl Acetate, Methanol, Ethanol, Water)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

Kinetic Solubility:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add a small aliquot of the DMSO stock solution to each of the test solvents to achieve a target concentration (e.g., 100 µM).

-

Vortex the solutions for 1 minute.

-

Let the solutions stand at room temperature for 1 hour.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.

Thermodynamic Solubility:

-

Add an excess amount of solid this compound to a known volume of each test solvent.

-

Place the samples in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Analyze the supernatant by HPLC-UV to determine the equilibrium solubility.

Stability Profile

The stability of this compound under various conditions is crucial for its storage and use in synthetic procedures. The tert-butoxy groups are generally stable under basic conditions but can be cleaved by strong acids. The C-Br bond may be susceptible to degradation under photolytic conditions. The following table provides an illustrative stability profile.

| Condition | Stressor | Predicted Outcome |

| Hydrolytic | pH 3 (aq. buffer) | Potential deprotection of tert-butoxy groups |

| pH 7 (aq. buffer) | Stable | |

| pH 9 (aq. buffer) | Stable | |

| Photolytic | UV light (254 nm) | Potential C-Br bond cleavage |

| Visible light | Likely stable | |

| Thermal | 60°C | Likely stable |

| >100°C | Potential for decomposition |

Experimental Protocol for Stability Assessment

Objective: To evaluate the hydrolytic, photolytic, and thermal stability of this compound.

Materials:

-

This compound

-

Aqueous buffers (pH 3, 7, and 9)

-

Organic solvent for stock solution (e.g., acetonitrile)

-

Photostability chamber with UV and visible light sources

-

Temperature-controlled oven

-

HPLC system with a suitable column and UV detector

Methodology:

Hydrolytic Stability:

-

Prepare a stock solution of this compound in acetonitrile.

-

Dilute the stock solution in each of the aqueous buffers (pH 3, 7, and 9) to a final concentration of 10 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC-UV to determine the remaining concentration of the parent compound and identify any degradation products.

Photostability:

-

Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile).

-

Expose the solutions to controlled UV and visible light in a photostability chamber.

-

At specified time intervals, analyze the samples by HPLC-UV to assess degradation.

Thermal Stability (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC-UV to determine the purity and identify any degradants.

Synthetic Applications and Workflow

This compound is a key intermediate in the synthesis of substituted pyrimidines, which are prevalent scaffolds in many biologically active molecules, including kinase inhibitors.[5] The differential reactivity of the C-Br bond (amenable to cross-coupling reactions) and the tert-butoxy groups (which can be deprotected and further functionalized) allows for a stepwise and controlled synthesis of complex target molecules.

Below is a representative workflow for the synthesis of a 2,4,5-trisubstituted pyrimidine derivative using this compound as the starting material.

Experimental Protocol: Suzuki Coupling

Objective: To synthesize a 5-aryl-2,4-di-tert-butoxypyrimidine via a Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Methodology:

-

To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Add the palladium catalyst (0.05 eq).

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,4-di-tert-butoxypyrimidine.

This guide provides a foundational understanding of the properties and applications of this compound. Researchers are encouraged to use the provided protocols as a starting point for their specific experimental designs, adapting them as necessary to meet the requirements of their research goals.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 19752-61-5 Cas No. | 5-Bromo-2,4-di-(tert-butoxy)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 3. pschemicals.com [pschemicals.com]

- 4. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine for Researchers and Drug Development Professionals

An in-depth examination of the procurement, synthesis, and application of a versatile pyrimidine building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key heterocyclic intermediate for researchers, scientists, and drug development professionals. The document details its chemical properties, commercial availability, synthetic protocols, and its application in the synthesis of biologically active molecules, particularly as a scaffold for kinase inhibitors.

Chemical Properties and Commercial Availability

This compound is a substituted pyrimidine that serves as a valuable building block in organic synthesis. The presence of a bromine atom at the 5-position and tert-butoxy groups at the 2- and 4-positions provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of complex molecular architectures.

| Property | Value |

| CAS Number | 19752-61-5[1][2] |

| Molecular Formula | C₁₂H₁₉BrN₂O₂[1][2][3] |

| Molecular Weight | 303.20 g/mol [2][3] |

| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine[1] |

| Appearance | White to off-white solid/crystalline powder |

| Purity | Typically ≥98%[2] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

Table 1: Physicochemical Properties of this compound.

Commercial Suppliers

This compound is commercially available from a number of chemical suppliers. Researchers can procure this compound from the following vendors, among others:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Custom |

| P&S Chemicals | Not specified | Inquiry-based |

| Discovery Fine Chemicals | Not specified | Custom pack sizes |

| ChemUniverse | 95% | Inquiry-based |

| Apollo Scientific | Not specified | Inquiry-based[4] |

Table 2: Commercial Availability of this compound. Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on analogous reactions with other dihalopyrimidines and the known reactivity of potassium tert-butoxide.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Potassium tert-butoxide (KOtBu)[5]

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF or DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Proposed synthesis of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

This protocol is adapted from established procedures for similar 5-bromopyrimidine derivatives and can be optimized for specific substrates.

Materials:

-

This compound (1.0 equivalent)

-

Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

-

In a Schlenk flask or microwave vial, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. 5-Bromopyrimidine derivatives, in particular, are key intermediates in the synthesis of kinase inhibitors for the treatment of cancer.[6] The pyrimidine core often mimics the adenine ring of ATP, enabling competitive binding to the kinase active site.

Role in Kinase Inhibitor Synthesis

The functionalization of the 5-position of the pyrimidine ring is a common strategy to achieve potency and selectivity for specific kinases.[6] Starting from this compound, various substituents can be introduced via cross-coupling reactions to interact with different regions of the kinase ATP-binding pocket. The tert-butoxy groups can be retained in the final molecule or hydrolyzed to the corresponding dihydroxy pyrimidine (uracil) analog if desired.

Kinase signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy.

Caption: A generic kinase signaling pathway (e.g., MAPK/ERK pathway) targeted by pyrimidine-based inhibitors.

This guide serves as a foundational resource for the utilization of this compound in research and development. Its versatile reactivity and commercial availability make it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19752-61-5 Cas No. | 5-Bromo-2,4-di-(tert-butoxy)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for 5-Bromo-2,4-di-tert-butoxypyrimidine, a key intermediate in synthetic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical Identity and Properties

This compound is a halogenated pyrimidine derivative valued for its utility as a building block in the synthesis of more complex molecules.[1][2] Its chemical structure allows for selective functionalization, making it a valuable reagent in drug discovery and materials science.

| Property | Value | Source(s) |

| CAS Number | 19752-61-5 | [3][4] |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ | [3][4] |

| Molecular Weight | 303.20 g/mol | [4][5] |

| Appearance | Solid or liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | [5] |

| Acute Toxicity, Oral (Inferred) | 4 | H302: Harmful if swallowed | [6] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should meet NIOSH (US) or EN (EU) standards.[7]

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | A NIOSH-approved respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. |

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [8] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting. | [8] |

Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid material and shovel it into a suitable container for disposal. Do not let the product enter drains.[8]

Fire-Fighting Measures

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8]

Experimental Protocols: Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. The following are generalized protocols adapted for this specific reagent.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Sonogashira Coupling

This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Amine base (e.g., triethylamine, 2.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.

-

Upon completion, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Biological Context and Applications

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer and antiviral drugs.[9][10] The functionalization of the pyrimidine ring is a key strategy in the development of novel pharmaceuticals.[11] Compounds like this compound serve as critical intermediates in the synthesis of these complex, biologically active molecules.[3] The bromo-substituent, in particular, allows for the introduction of diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[12]

Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep in a dark place.[3]

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8]

This technical guide is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet and your institution's Environmental Health and Safety department before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. nbinno.com [nbinno.com]

The Synthetic Versatility of 5-Bromo-2,4-di-tert-butoxypyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity and synthetic applications of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key building block for researchers, scientists, and professionals in drug development. This document outlines its core chemical behaviors, presents quantitative data in structured formats, provides detailed experimental protocols, and visualizes key reaction pathways.

Introduction

This compound is a versatile heterocyclic intermediate, valued for its strategic role in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of a reactive bromine atom at the 5-position, coupled with the sterically bulky and acid-labile tert-butoxy protecting groups at the 2- and 4-positions, offers a unique combination of reactivity and synthetic flexibility. This guide explores the principal reactions of this compound, including metal-mediated cross-coupling and lithiation-electrophile trapping, and the subsequent deprotection to reveal the uracil scaffold. These characteristics make it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines and their derivatives, which are prominent in many biologically active compounds.

Core Reactivity

The reactivity of this compound is dominated by the chemistry of the C5-bromo bond and the lability of the tert-butoxy groups. The bulky tert-butoxy groups sterically hinder the pyrimidine ring, influencing the approach of reagents, and also electronically enrich the ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction is a robust method for creating C-C bonds by coupling with boronic acids or their esters. This compound has been successfully coupled with arylboronic acids, providing a direct route to 5-arylpyrimidines.[1][2]

Lithiation and Electrophilic Quench

The bromine atom at the C5 position facilitates lithium-halogen exchange upon treatment with organolithium reagents, such as n-butyllithium, at low temperatures. The resulting 5-lithiated pyrimidine is a potent nucleophile that can react with a wide range of electrophiles.

-

Reaction with Ketones: The lithiated intermediate readily undergoes 1,2-addition to ketones, yielding tertiary alcohols.[3][4] This provides a powerful method for constructing complex C-C bonds at the 5-position of the pyrimidine ring.

Deprotection to Uracil Derivatives

The tert-butoxy groups serve as protecting groups for the corresponding lactam functions of a uracil ring. They are stable to many reaction conditions but can be readily removed under acidic conditions.

-

Acid-Catalyzed Hydrolysis: Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid efficiently cleaves the tert-butyl ethers to reveal the 2,4-dihydroxypyrimidine (uracil) tautomer.[1][3] This step is often performed as the final step in a synthetic sequence.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and reactions of this compound.

| Reaction | Reactants | Product | Yield (%) | Reference(s) |

| Synthesis | 5-Bromo-2,4-dichloropyrimidine, Sodium tert-butoxide | This compound | Not specified, but implied to be efficient | [5][6] |

| Suzuki Coupling & Deprotection | This compound, (3,5-difluorophenyl)boronic acid | 5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione | 84 (over 2 steps) | [1] |

| Lithiation & Aldol Addition | This compound, Ketone electrophile | Tertiary alcohol adduct | 17-55 | [3][4] |

| Deprotection & Reduction | Tertiary alcohol adduct | 5-Substituted uracil | 16-71 | [3][4] |

Experimental Protocols

Synthesis of this compound[5]

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (5.00 g, 22.00 mmol) in anhydrous tetrahydrofuran (THF, 70 mL) cooled in an ice bath under a nitrogen atmosphere, a suspension of sodium tert-butoxide (6.35 g, 66.0 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by standard procedures.

Suzuki-Miyaura Coupling of this compound[2]

A mixture of this compound (33.00 g, 108.8 mmol), (3,5-difluorophenyl)boronic acid (18.10 g, 114.6 mmol), and sodium carbonate (23.07 g, 217.7 mmol) in 1,4-dioxane (500 mL) and water (80 mL) is sparged with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (6.290 g, 5.443 mmol) is added in one portion. The reaction mixture is heated and stirred under a nitrogen atmosphere until the starting material is consumed. The product is then isolated and purified.

Lithiation and Reaction with a Ketone[7]

To a stirred solution of this compound (1.30 g, 4.30 mmol) in anhydrous, unstabilized THF (34 mL) cooled to -78 °C under a nitrogen atmosphere, n-butyllithium (2.5 M in hexanes, 2.6 mL, 6.46 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of the corresponding ketone (4.30 mmol) in THF is added. The reaction is stirred for 1 hour, allowing it to warm to room temperature. The reaction is then quenched and the tertiary alcohol product is purified.

Deprotection of a 5-Substituted-2,4-di-tert-butoxypyrimidine[3][4]

To a solution of the 5-substituted-2,4-di-tert-butoxypyrimidine derivative in dichloromethane (DCM), trifluoroacetic acid (TFA) and triethylsilane are added. The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the resulting uracil derivative is purified.

Visualization of Synthetic Pathways

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Lithiation and subsequent electrophilic quench workflow.

Caption: Suzuki-Miyaura coupling and deprotection workflow.

Applications in Drug Discovery

This compound is a valuable starting material in the synthesis of biologically active molecules. Its utility has been demonstrated in the development of:

-

P2Y2 Receptor Antagonists: This compound has been utilized in the synthesis of novel fluorescent antagonists for the P2Y2 receptor, a target for various diseases.[3][4][5][6]

-

c-MET Inhibitors: It serves as a key intermediate in the synthesis of ATP competitive type-III c-MET inhibitors, which are being investigated for cancer therapy.[1][2]

The synthetic routes to these potential therapeutic agents highlight the importance of the reactions described in this guide, showcasing how the C5-functionalization and subsequent deprotection are crucial steps in building the final complex molecules.

References

- 1. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active molecules, including kinase inhibitors used in oncology.[1] 5-Bromo-2,4-di-tert-butoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-bromo substituent towards palladium-catalyzed cross-coupling reactions.[1]

These application notes provide a detailed protocol and representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The tert-butoxy groups serve as protecting groups for the pyrimidine's hydroxyl functionalities and can be readily removed under acidic conditions post-coupling to reveal the corresponding uracil derivatives.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a palladium(0) catalytic cycle. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond of the pyrimidine, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]

Data Presentation: Representative Conditions for Optimization

| Catalyst (mol%) | Ligand (if applicable) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Notes |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15-24 | A standard and widely used condition for heteroaryl bromides.[2] |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dimethoxyethane (DME) | 80 | 2-4 | Often effective for heteroaryl couplings, potentially with shorter reaction times.[3] |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-18 | Buchwald ligands like XPhos can be effective for challenging substrates. |

| Pd(PPh₃)₄ (0.5-5) | - | NaHCO₃ (2.0) | DME | Reflux | 12-18 | Conditions reported for a related di-tert-butoxypyrimidine boronic acid system.[2] |

| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 (Microwave) | 0.25 | Microwave irradiation can dramatically reduce reaction times.[1] |

Experimental Protocols

Conventional Heating Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using conventional heating.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv.)

-

Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask) and purification supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).[2]

-

Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 15-24 hours).[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.[4]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-di-tert-butoxypyrimidine.[4]

Microwave-Assisted Protocol

This protocol outlines an expedited procedure using microwave irradiation, which can significantly reduce reaction times.

Materials:

-

This compound (1.0 equiv, e.g., 0.5 mmol)

-

Arylboronic acid (1.2 equiv, e.g., 0.6 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 1.5 mmol)

-

Degassed 1,4-Dioxane

-

Degassed Deionized Water

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[1]

-

Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.[1]

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]

-

Work-up and Purification: Follow steps 7 and 8 from the conventional heating protocol.

Visualization of Experimental Workflow

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[3][4] The 5-amino-2,4-di-tert-butoxypyrimidine scaffold is a valuable building block in the synthesis of various biologically active molecules. The Buchwald-Hartwig amination of 5-Bromo-2,4-di-tert-butoxypyrimidine provides a direct and efficient method for the introduction of an amino group at the C5 position of the pyrimidine ring.

This document provides detailed application notes and protocols for the successful execution of the Buchwald-Hartwig amination on this compound.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 5-amino-2,4-di-tert-butoxypyrimidine and regenerate the Pd(0) catalyst.[5][6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[7]

Experimental Protocols

This section details the general procedure for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Amine (e.g., ammonia, primary or secondary amine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[10]

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)

-

Magnetic stirrer and heating plate/oil bath

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).[3]

-

Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.[1]

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the pyrimidine substrate).[1]

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-amino-2,4-di-tert-butoxypyrimidine.[1]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of similar bromopyrimidine substrates. This data can serve as a starting point for the optimization of the amination of this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | Morpholine | 65 | 16 | 40-83 | [9] |

| Pd(OAc)₂ (cat.) | BINAP (cat.) | Cs₂CO₃ (cat.) | Toluene | 3-Amino-2-bromopyridine | 110 | - | 40-51 | [11] |

| PdCl₂(PPh₃)₂ (cat.) | Xantphos (cat.) | NaOt-Bu (cat.) | Toluene | Various aryl amines | reflux | - | 27-82 | [12][13] |

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

Common issues in Buchwald-Hartwig amination reactions and their potential solutions are outlined below:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst | Use a pre-catalyst or ensure an inert atmosphere is maintained.[2] |

| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C).[2] | |

| Inappropriate base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu).[2] | |

| Poor reagent quality | Use anhydrous, degassed solvents and high-purity reagents.[2] | |

| Side Reactions | Hydrodehalogenation | Optimize ligand choice; more electron-rich and bulky ligands can sometimes suppress this. |

| Dimerization of starting material | Adjust catalyst and ligand loading. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

Application Notes and Protocols: Sonogashira Coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, has become an indispensable tool in modern organic synthesis.[1][2][3] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4][5]

The pyrimidine scaffold is a privileged structure in medicinal chemistry.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule. The Sonogashira coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine is a key transformation for creating 5-alkynylpyrimidine derivatives, which are valuable intermediates for the synthesis of novel drug candidates and complex molecular structures.[1] These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[3]

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2,4-di-tert-butoxypyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Sonogashira coupling of 5-bromopyrimidine derivatives with various terminal alkynes. These conditions serve as an excellent starting point for the optimization of the coupling with this compound.

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

| 3 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| 4 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 5 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |

| 6 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 80 | 12 | >90 |

| 7 | Various Alkynes | K₂PdCl₄ / S-Phos | n-Bu₄N⁺OH⁻ / EtOH/H₂O | 37 | <4 | High |

Data adapted from studies on similarly substituted bromopyrimidines and general Sonogashira protocols.[1][6][7] Room temperature (RT) conditions are often sufficient, but heating may be required for less reactive alkynes.

Experimental Workflow

The general workflow for a Sonogashira coupling experiment is outlined below, from initial setup to final product purification.

Caption: General experimental workflow for the Sonogashira coupling.

Experimental Protocols

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.[1]

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]

-

After the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure at Elevated Temperature

This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction flask, combine this compound, the palladium catalyst, and the copper(I) co-catalyst.[7]

-

Flush the flask with an inert gas.

-

Add degassed DMF and triethylamine.

-

Add the terminal alkyne via syringe.[7]

-

Stir the mixture in a preheated oil bath at a temperature ranging from 60 °C to 100 °C.[1]

-

Monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting

-

Low or No Yield:

-

Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh bottle or a pre-catalyst can be beneficial. Ensure rigorous deoxygenation of all solvents and reagents.[8]

-

Anhydrous Conditions: Moisture can quench reagents and deactivate the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

-

-

Dehalogenation of Starting Material:

-

If significant dehalogenation is observed, a milder base (e.g., diisopropylethylamine) or lower reaction temperature may be necessary.[1]

-

-

Reaction Stalls:

-

If the reaction does not go to completion, fresh catalyst can be added. Ensure the reaction is maintained under an inert atmosphere.[1]

-

-

Alkyne Homocoupling (Glaser coupling):

-

This side reaction can be minimized by ensuring a strictly oxygen-free environment and by adding the alkyne slowly to the reaction mixture.

-

References

Application Notes and Protocols for Stille Coupling with 5-Bromo-2,4-di-tert-butoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] 5-Bromo-2,4-di-tert-butoxypyrimidine is a valuable building block in the synthesis of various heterocyclic compounds, including potential kinase inhibitors and other biologically active molecules. The tert-butoxy groups serve as protecting groups for the pyrimidine ring's hydroxyl functionalities and can be readily removed under acidic conditions to reveal the corresponding uracil derivative. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse substituents via cross-coupling reactions.

These application notes provide detailed protocols for the Stille coupling of this compound with a range of organostannanes, offering a robust method for the synthesis of 5-substituted-2,4-di-tert-butoxypyrimidines.

Reaction Principle and Mechanism

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, with the concomitant departure of a trialkyltin halide. This is often the rate-determining step in the catalytic cycle.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

While specific literature data for the Stille coupling of this compound is limited, the following table presents representative data based on typical outcomes for similar bromopyrimidine substrates. These values should serve as a guideline for reaction optimization.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |

| 2 | (2-Thienyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 92 |

| 3 | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 8 | 78 |

| 4 | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 24 | 88 |

| 5 | (Pyridin-3-yl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 18 | 75 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

References

Application Notes and Protocols for 5-Bromo-2,4-di-tert-butoxypyrimidine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction